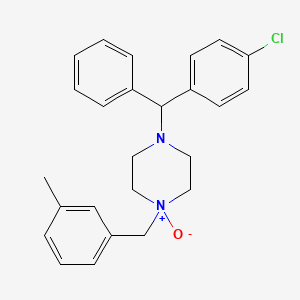
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 is a chemical compound with the molecular formula C9[13C]2H12Cl2N2O4 and a molecular weight of 309.12 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. It is characterized by the presence of isotopically labeled carbon atoms, which makes it useful for various analytical and experimental purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 involves a multi-step process that includes the protection of functional groups, substitution reactions, and deprotection reactions . The starting materials for this synthesis include Ethyl glycinate-13C2, 6-Nitro-2,3-dichlorobenzaldehyde, Diethyl malonate, Sodium ethoxide, Hydrochloric acid, Sodium bicarbonate, Ethyl acetate, and Methanol .
Protection of Ethyl Glycinate-13C2: Ethyl glycinate-13C2 is reacted with diethyl malonate in the presence of sodium ethoxide to form diethyl 2-(ethoxycarbonyl)ethyl glycinate-13C2.
Substitution Reaction: The protected glycinate is then reacted with 6-nitro-2,3-dichlorobenzaldehyde in the presence of hydrochloric acid to form ethyl 2-(6-nitro-2,3-dichlorobenzyl)glycinate-13C2.
Deprotection: The ethyl ester group is removed by treating the product with sodium bicarbonate in methanol to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Analyse Des Réactions Chimiques
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 undergoes various chemical reactions, including:
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts, nucleophiles, and acidic or basic conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 involves its interaction with proteins and enzymes. It has been shown to bind to DNA, RNA, and other nucleic acids, inhibiting the activity of certain enzymes and interfering with the function of specific proteins . These interactions are crucial for its applications in biochemical and pharmacological research.
Comparaison Avec Des Composés Similaires
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 can be compared with other similar compounds, such as:
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine: This compound lacks the isotopically labeled carbon atoms, making it less suitable for certain analytical applications.
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)alanine: This compound has a different amino acid backbone, which can affect its reactivity and interactions with biological molecules.
The uniqueness of this compound lies in its isotopic labeling, which enhances its utility in various research applications .
Propriétés
Numéro CAS |
1246818-19-8 |
|---|---|
Formule moléculaire |
C11H12Cl2N2O4 |
Poids moléculaire |
309.11 g/mol |
Nom IUPAC |
ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate |
InChI |
InChI=1S/C11H12Cl2N2O4/c1-2-19-10(16)6-14-5-7-9(15(17)18)4-3-8(12)11(7)13/h3-4,14H,2,5-6H2,1H3/i6+1,10+1 |
Clé InChI |
NSGVBEKJYQRLIP-UFYQYTSASA-N |
SMILES |
CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-] |
SMILES isomérique |
CCO[13C](=O)[13CH2]NCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-] |
Synonymes |
N-[(2,3-Dichloro-6-nitrophenyl)methyl]glycine Ethyl Ester-13C2; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)







![2-(2-hydroxyethylsulfonyl)ethyl N-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyl]carbamate](/img/structure/B587454.png)
